molecular formula C6H10ClNO3S B13070592 (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride

Cat. No.: B13070592
M. Wt: 211.67 g/mol
InChI Key: PNYSSIGXMOYXGV-UHFFFAOYSA-N
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Description

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6H10ClNO3S. It is used primarily in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride typically involves the reaction of 1-methyl-5-oxopyrrolidine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while minimizing the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases like sodium hydroxide, acids like hydrochloric acid, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield various substituted pyrrolidine derivatives .

Scientific Research Applications

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonate
  • (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonamide
  • (1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonic acid

Uniqueness

(1-Methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride is unique due to its specific reactivity and the presence of the methanesulfonyl chloride group, which makes it a versatile reagent in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry.

Properties

Molecular Formula

C6H10ClNO3S

Molecular Weight

211.67 g/mol

IUPAC Name

(1-methyl-5-oxopyrrolidin-3-yl)methanesulfonyl chloride

InChI

InChI=1S/C6H10ClNO3S/c1-8-3-5(2-6(8)9)4-12(7,10)11/h5H,2-4H2,1H3

InChI Key

PNYSSIGXMOYXGV-UHFFFAOYSA-N

Canonical SMILES

CN1CC(CC1=O)CS(=O)(=O)Cl

Origin of Product

United States

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